molecular formula C5H7N3O5 B12568767 Azetidine, 1-acetyl-3,3-dinitro- CAS No. 179894-08-7

Azetidine, 1-acetyl-3,3-dinitro-

Cat. No.: B12568767
CAS No.: 179894-08-7
M. Wt: 189.13 g/mol
InChI Key: WUPPVKDXJWDQDU-UHFFFAOYSA-N
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Description

Azetidine, 1-acetyl-3,3-dinitro- is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine, 1-acetyl-3,3-dinitro- can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods

Industrial production of azetidines often relies on scalable synthetic routes that ensure high yields and purity. The aza Paternò–Büchi reaction is particularly promising for industrial applications due to its efficiency and regioselectivity . Additionally, copper-catalyzed multicomponent reactions have been employed to produce functionalized azetidines under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1-acetyl-3,3-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and pressures to maintain the integrity of the azetidine ring .

Major Products

The major products formed from these reactions include functionalized azetidines, amines, and other nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of azetidine, 1-acetyl-3,3-dinitro- is primarily driven by its ring strain and the presence of the nitrogen atom. The ring strain facilitates bond cleavage and functionalization, making it a reactive intermediate in various chemical transformations. The nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine, 1-acetyl-3,3-dinitro- is unique due to its specific functional groups and ring strain, which impart distinct reactivity and stability characteristics.

Properties

IUPAC Name

1-(3,3-dinitroazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O5/c1-4(9)6-2-5(3-6,7(10)11)8(12)13/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPPVKDXJWDQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443691
Record name Azetidine, 1-acetyl-3,3-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179894-08-7
Record name Azetidine, 1-acetyl-3,3-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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